1-([2,2'-Bithiophen]-5-yl)ethan-1-amine
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Overview
Description
1-([2,2’-Bithiophen]-5-yl)ethan-1-amine is an organic compound that features a bithiophene moiety linked to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bithiophen]-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives. A common method is the Stille coupling reaction, which involves the reaction of a thiophene halide with a stannylated thiophene in the presence of a palladium catalyst.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through a nucleophilic substitution reaction. For example, the bithiophene core can be reacted with an ethanamine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of 1-([2,2’-Bithiophen]-5-yl)ethan-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bithiophen]-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-([2,2’-Bithiophen]-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-([2,2’-Bithiophen]-5-yl)ethan-1-amine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiophenemethanamine and 3-thiophenemethanamine share structural similarities with 1-([2,2’-Bithiophen]-5-yl)ethan-1-amine.
Bithiophene Derivatives: Compounds like 2,2’-bithiophene and 5,5’-dibromo-2,2’-bithiophene are structurally related and may exhibit similar properties.
Uniqueness
1-([2,2’-Bithiophen]-5-yl)ethan-1-amine is unique due to its specific combination of the bithiophene core and ethanamine group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring both conjugated systems and functional amine groups.
Properties
IUPAC Name |
1-(5-thiophen-2-ylthiophen-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS2/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-7H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRJJYPZEAACBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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